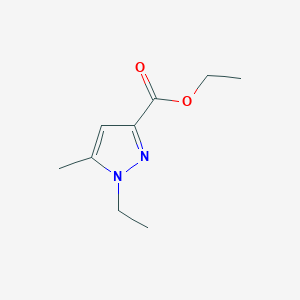







|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([O:11]CC)=[O:10])=[N:4]1)[CH3:2].[OH-].[K+].O>C(O)C>[CH2:1]([N:3]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([OH:11])=[O:10])=[N:4]1)[CH3:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
10.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1N=C(C=C1C)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.69 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 h
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator and ethyl acetate/water
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was re-extracted with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined ethyl acetate layers were extracted with excess aqueous NaHCO3
|
|
Type
|
EXTRACTION
|
|
Details
|
The NaHCO3 extract
|
|
Type
|
ADDITION
|
|
Details
|
was poured into excess acid
|
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then repeatedly extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with diethyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1N=C(C=C1C)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.65 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |